![molecular formula C56H79N17O14S3 B589719 biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 CAS No. 126703-17-1](/img/structure/B589719.png)
biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2, also known as Biotinyl-GRGDS peptide, is a peptide sequence that has gained significant attention in scientific research due to its potential applications in various fields. This peptide sequence is composed of ten amino acids and has a biotinyl group attached to its N-terminus.
Scientific Research Applications
Biotinylation in Peptide Research
Biotinylation Techniques and Applications : Biotinylation of peptides, such as the enkephalin-containing heptapeptide described by Basak et al. (1994), involves attaching a biotin moiety to peptides via various spacer arms. This modification is crucial for enhancing peptide interaction with avidin, allowing for applications in affinity chromatography, imaging, and as substrates in enzymatic reactions. The study highlights the synthesis of biotinylated derivatives of peptides and their comparative binding studies towards avidin, showcasing the utility of biotinylated peptides in biochemical assays and therapeutic research (Basak, Jean, Dugas, & Lazure, 1994).
Peptide Sequence and Structure Analysis
Peptide Sequencing and Structural Insights : The detailed amino acid sequences of various peptides and proteins, as analyzed in numerous studies, lay the groundwork for understanding the structure-function relationships crucial in drug design and therapeutic applications. For example, the complete amino acid sequence determination of human plasma prealbumin by Kanda et al. (1974) provides insights into the protein's role in vitamin A transport and thyroid hormone binding. Such comprehensive sequence analyses are fundamental in identifying active sites and designing peptide-based drugs (Kanda, Goodman, Canfield, & Morgan, 1974).
Novel Peptide Discoveries
Discovery of Novel Peptides : The identification of novel peptides with unique sequences and bioactivities, such as the mating pheromone Er-1 from Euplotes raikovi, showcases the diversity of peptide functions. Such discoveries expand the repertoire of bioactive peptides for potential therapeutic applications. Understanding the sequences and mechanisms of these peptides can lead to the development of new drugs and treatments (Raffioni, Luporini, Chait, Disper, & Bradshaw, 1988).
properties
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H79N17O14S3/c57-42(75)19-18-33-48(80)69-36(24-43(58)76)51(83)70-39(54(86)73-21-7-11-40(73)53(85)66-32(10-6-20-62-55(60)61)47(79)63-25-44(59)77)28-90-89-27-38(64-45(78)13-5-4-12-41-46-37(26-88-41)71-56(87)72-46)52(84)68-35(23-30-14-16-31(74)17-15-30)50(82)67-34(49(81)65-33)22-29-8-2-1-3-9-29/h1-3,8-9,14-17,32-41,46,74H,4-7,10-13,18-28H2,(H2,57,75)(H2,58,76)(H2,59,77)(H,63,79)(H,64,78)(H,65,81)(H,66,85)(H,67,82)(H,68,84)(H,69,80)(H,70,83)(H4,60,61,62)(H2,71,72,87)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZHUMDKTQKGHR-CTFJXVPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H79N17O14S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1310.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
biotinyl-Cys(1)-Tyr-Phe-Gln-Asn-Cys(1)-Pro-Arg-Gly-NH2 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.